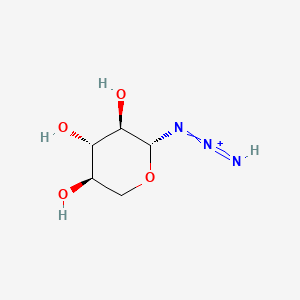

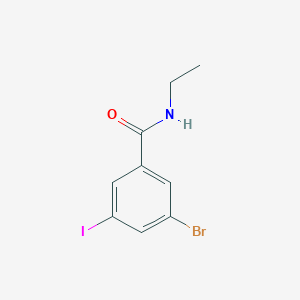

![molecular formula C11H20Cl2N4O2S B1383885 (4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-44-1](/img/structure/B1383885.png)

(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Overview

Description

The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .

Synthesis Analysis

Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications. Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .Molecular Structure Analysis

The molecular structure of 4-methyl-1H-imidazole, a component of your compound, is available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-1H-imidazole are documented in the NIST Chemistry WebBook .Scientific Research Applications

Fluorogenic Dye Applications

The compound shares structural similarities with 4-Arylidene-2-methyl-1H-imidazol-5(4H)-ones, which can be oxidized with selenium dioxide to form a six-membered imide ring. The resulting compounds, specifically 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, demonstrate significant bathochromic shifts in their absorption and emission maxima compared to the spectra of the starting imidazolones. This suggests potential applications of such compounds as fluorogenic dyes in scientific research due to their unique optical properties (Zaitseva et al., 2020).

Monoamine Oxidase Inhibitor Activity

Related compounds, such as the 2‐amino‐6‐methyl‐4‐phenyl‐4,6‐dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine‐3‐carbonitrile 5,5‐dioxides, have been synthesized and evaluated biologically. They have been identified as selective inhibitors of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters in the brain. Some of these compounds have shown potent inhibitory activity and have been studied further for their binding modes through molecular docking analysis. This suggests that derivatives of the queried compound may also possess bioactive properties and could be potential candidates for the development of drugs targeting monoamine oxidases (Ahmad et al., 2019).

Anticancer and Antimicrobial Agents

Compounds structurally similar to (4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride have been synthesized and screened for their antimicrobial activity. Some of these synthesized compounds revealed remarkable activities against various pathogenic strains of bacteria and fungi. Furthermore, certain compounds exhibited promising anticancer action against some colon and breast cancer cells. This suggests potential therapeutic applications of the compound or its derivatives in treating infectious diseases and cancer (Zaki et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4aS,7aR)-4-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S.2ClH/c1-8-9(14-7-13-8)4-15-3-2-12-10-5-18(16,17)6-11(10)15;;/h7,10-12H,2-6H2,1H3,(H,13,14);2*1H/t10-,11+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRUZDBNTGBLRM-IREPQIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)

![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)

![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)